3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane
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Overview
Description
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The spiro structure, which involves a bicyclic system with two rings sharing a single atom, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane typically involves multi-step organic reactions. One common method includes the reaction of a suitable dioxolane derivative with an appropriate alkylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and advanced reaction control systems is crucial to achieve consistent product quality. Industrial methods may also incorporate purification steps such as distillation or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane involves its interaction with specific molecular targets. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2-(Phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione
Uniqueness
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62406-93-3 |
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Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3,3-dimethyl-4-propan-2-yl-1,5-dioxaspiro[5.11]heptadecane |
InChI |
InChI=1S/C20H38O2/c1-17(2)18-19(3,4)16-21-20(22-18)14-12-10-8-6-5-7-9-11-13-15-20/h17-18H,5-16H2,1-4H3 |
InChI Key |
MVRCSOQAYJFUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(COC2(O1)CCCCCCCCCCC2)(C)C |
Origin of Product |
United States |
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